molecular formula C6H3BrN2 B076586 2-Bromo-4-cyanopyridine CAS No. 10386-27-3

2-Bromo-4-cyanopyridine

Cat. No. B076586
CAS RN: 10386-27-3
M. Wt: 183.01 g/mol
InChI Key: AWSJFEKOXQBDSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromo-4-cyanopyridine derivatives can be efficiently achieved through various methods. For example, 2-bromo-6-isocyanopyridine has been identified as a universal convertible isocyanide for multicomponent chemistry due to its stability and synthetic efficiency. This reagent demonstrates the utility of bromo-cyanopyridines in synthesizing complex organic molecules (van der Heijden et al., 2016). Additionally, a concise synthesis method for 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, has been developed, showcasing the halogen dance reaction's role in creating these compounds (Duan et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-bromo-4-cyanopyridine and its derivatives has been extensively studied. For example, the structural complexity of poly(4-bromopyridine), synthesized through the self-condensation of 4-bromopyridine, has been analyzed, demonstrating the compound's intricate molecular arrangement (Feast & Tsibouklis, 1994).

Chemical Reactions and Properties

2-Bromo-4-cyanopyridine participates in various chemical reactions due to its reactive bromo and cyano groups. It serves as a precursor in the formation of three-dimensional cyanido-bridged networks in coordination systems, illustrating its role in constructing complex molecular architectures (Ohno et al., 2016).

Physical Properties Analysis

The physical properties of 2-bromo-4-cyanopyridine and related compounds have been the subject of various studies. For instance, the synthesis, structures, and magnetic properties of linear chain complexes with 4-cyanopyridine highlight the impact of molecular structure on physical properties (Zhang et al., 1997).

Chemical Properties Analysis

The chemical properties of 2-bromo-4-cyanopyridine derivatives are influenced by their functional groups. Research into the synthesis and properties of ruthenium(II) complexes of 4'-cyano-2,2':6',2''-terpyridine demonstrates how the cyano group affects the photophysical and redox properties of these complexes (Wang et al., 2005).

Scientific Research Applications

  • Synthesis and Antibacterial Activity : 2-Bromo-4-cyanopyridine derivatives show significant antimicrobial activity against various bacteria. A study by Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives and evaluated their antimicrobial properties, finding some derivatives to be highly effective.

  • Ligand in Coordination Polymers : It acts as a bridging or terminal ligand in coordination polymers with transition metals. Research by Heine et al. (2018) demonstrated its role in forming various metal complexes.

  • Synthesis of Amino-Cyanopyridine Derivatives : 2-Bromo-4-cyanopyridine is used in the synthesis of 2-amino-3-cyanopyridines. A study by Ghorbani‐Vaghei et al. (2013) described a one-pot synthesis method under solvent-free conditions.

  • Convertible Isocyanide in Multicomponent Chemistry : This compound serves as a convertible isocyanide for multicomponent chemistry, as illustrated by van der Heijden et al. (2016). They emphasized its stability and efficiency in synthetic processes.

  • Formation of Borane Adducts : It participates in forming borane adducts with pyridines, as investigated by Ferrence et al. (1982). These adducts exhibit unique thermal properties.

  • Catalytic Conversion of CO2 and Glycerol : 2-Bromo-4-cyanopyridine is used as a catalyst in the conversion of CO2 and glycerol to glycerol carbonate, a green chemistry application studied by Su et al. (2017).

  • Catalytic Reactions in Hydrolysis : It's involved in catalytic reactions, particularly in the hydrolysis of cyanopyridine with metal oxide catalysts. Sakai et al. (1967) explored its role in such reactions, as documented in their study (Sakai et al., 1967).

  • Synthesis of Disubstituted Pyridines : It's used in the synthesis of 2,4-disubstituted pyridines. Duan et al. (2004) developed a method for synthesizing 2-bromo-4-iodopyridine and its disubstitutions (Duan et al., 2004).

Safety And Hazards

2-Bromo-4-cyanopyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSJFEKOXQBDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471296
Record name 2-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyanopyridine

CAS RN

10386-27-3
Record name 2-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-cyanopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
DA Webb, Z Alsudani, G Xu, P Gao, LA Arnold - Rsc Sustainability, 2023 - pubs.rsc.org
… The strong electron withdrawing properties of 2-bromo-4-cyanopyridine resulted in a rapid homocoupling reaction with full conversation after 12 h (Table 2, entry 9). Thus overall, the …
Number of citations: 3 pubs.rsc.org
KS Bejoymohandas, A Kumar, S Varughese… - Journal of Materials …, 2015 - pubs.rsc.org
Herein, we have synthesized a series of 2′,6′-difluoro-2,3′-bipyridine cyclometalating ligands by substituting electron-withdrawing (–CHO, –CF3, and –CN) and electron-donating (–…
Number of citations: 44 pubs.rsc.org
KS Bejoymohandas, A Kumar, S Varughese… - researchgate.net
Cyclometalated iridium (III) complexes are frequently considered as the most promising family of triplet emitters due to their potential applications in phosphorescent organic light …
Number of citations: 0 www.researchgate.net
ML Clark, B Rudshteyn, A Ge… - The Journal of …, 2016 - ACS Publications
… The ligand 4-cyano-2,2′-bipyridine (CN-bpy) was synthesized as previously reported by the Negishi coupling of 2-pyridylzinc bromide and 2-bromo-4-cyanopyridine. (25) The two …
Number of citations: 47 pubs.acs.org
CH Ryu, M Kim, C Sohn, JH Hong, S Im… - Bulletin of the …, 2020 - Wiley Online Library
… Similarly, the following reagents were obtained from TCI Chemicals and were used as received: 2-bromopyridine, 2-bromo-4-cyanopyridine, and 4-bromo-2-iodopyridine. In addition, 1H…
Number of citations: 2 onlinelibrary.wiley.com
FA Alphonse - 2003 - inis.iaea.org
[en] Separation of actinides (III) from lanthanides (III) is a crucial problem in the reprocessing of used nuclear fuels. Experimental results shown that soft donor extractants such as …
Number of citations: 2 inis.iaea.org
C Harcken, J Grant, H Razavi, MA Marsini… - Complete Accounts of …, 2019 - ACS Publications
… 2-Bromo-4-cyanopyridine 80 was utilized as the key raw material for the synthesis of 55 (Scheme 16). Treatment with aq. NaSMe provided an intermediate pyridyl sulfide that was …
Number of citations: 0 pubs.acs.org
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org
M Boujut - 2020 - theses.hal.science
Les VEGFr (Vascular Endothelium Growth Factor receptors, récepteurs des facteurs de croissance de l’endothélium vasculaire) sont des protéines responsables de l’angiogenèse, c’…
Number of citations: 4 theses.hal.science

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